5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine
Overview
Description
5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
Oxidation: The major products are 5-(2-Chloro-4-methylphenyl)-2-pyridone or 5-(2-Chloro-4-methylphenyl)-2-pyridinecarbaldehyde.
Reduction: The major product is 5-(4-Methylphenyl)-2-hydroxypyridine.
Substitution: The major products depend on the nucleophile used, such as 5-(2-Amino-4-methylphenyl)-2-hydroxypyridine or 5-(2-Mercapto-4-methylphenyl)-2-hydroxypyridine.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chloro and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the pyridine ring.
2-Chloro-5-methylphenol: Similar in structure but with different substitution patterns.
5-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.
Uniqueness
5-(2-Chloro-4-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxypyridine moiety and a chloro-methylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXKQEVVWCSPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682835 | |
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-31-9 | |
Record name | 5-(2-Chloro-4-methylphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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